molecular formula C14H18O2 B13932759 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde CAS No. 820237-15-8

4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde

Cat. No.: B13932759
CAS No.: 820237-15-8
M. Wt: 218.29 g/mol
InChI Key: IPAPROKNBLUCKR-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a dimethylbenzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde typically involves the alkylation of 2,3-dimethylbenzaldehyde with cyclopentanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: 4-(Cyclopentyloxy)-2,3-dimethylbenzoic acid.

    Reduction: 4-(Cyclopentyloxy)-2,3-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    4-(Cyclopentyloxy)-2,3-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(Cyclopentyloxy)-2,3-dimethylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    2,3-Dimethylbenzaldehyde: Lacks the cyclopentyloxy group.

Uniqueness: 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde is unique due to the presence of both the cyclopentyloxy group and the dimethylbenzaldehyde core, which confer distinct chemical and physical properties

Properties

CAS No.

820237-15-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-cyclopentyloxy-2,3-dimethylbenzaldehyde

InChI

InChI=1S/C14H18O2/c1-10-11(2)14(8-7-12(10)9-15)16-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3

InChI Key

IPAPROKNBLUCKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OC2CCCC2)C=O

Origin of Product

United States

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